molecular formula C15H10Cl2N2O B144151 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide CAS No. 5958-24-7

6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide

Cat. No. B144151
CAS RN: 5958-24-7
M. Wt: 305.2 g/mol
InChI Key: KFDNKXWSTFABQT-UHFFFAOYSA-N
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Description

6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is a derivative of quinazoline, a bicyclic aromatic organic compound that has garnered attention for its pharmacological activities and its role as a scaffold in medicinal chemistry.

Synthesis Analysis

The synthesis of quinazoline derivatives has been explored in several studies. For instance, a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized from available chemicals, suggesting that similar methods could be applied to synthesize the compound . The reaction of hydrazines with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide has been investigated, leading to the formation of benzodiazepines and quinazoline hydrazones, indicating the reactivity of the chloromethyl group in the molecule .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often characterized by X-ray diffraction structural analysis. For example, the crystal structure of a related compound, 2-(3-chloropropyl)-6-methyl-4-phenylquinazoline 3-oxide, was established, showing that the molecule is planar . This suggests that the 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide could also exhibit a planar structure, which could influence its chemical reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of quinazoline oxides has been explored, with studies showing that reactions with nucleophiles can lead to products derived from substitution of the halogen . The presence of a chloromethyl group in the compound of interest suggests that it may undergo similar nucleophilic substitution reactions. Additionally, the reaction with nitromethane anion has been shown to result in ring expansion for related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be influenced by their molecular structure and the nature of their substituents. For instance, the crystal packing of some quinazoline compounds is stabilized by hydrogen bonds and π-stacking interactions . The photophysical properties of polycarbo-substituted quinazolines have been studied, revealing the effect of substituents on intramolecular charge transfer properties . These findings suggest that the physical and chemical properties of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide would also be influenced by its substituents and molecular interactions.

Scientific Research Applications

Chemical Reactions and Synthesis

6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide has been studied for its chemical reactivity and synthesis applications. For instance, its reactions with hydrazines have been explored, leading to the formation of benzodiazepines and quinazoline hydrazones, suggesting a mechanism for these transformations (Derieg, Fryer, & Sternbach, 1968). Additionally, the acylation of its oxime derivatives has been investigated, resulting in products like 2-(3-chloropropyl)-6-methyl-4-phenylquinazoline 3-oxide. X-ray diffraction analysis has been used to establish the crystal and molecular structure of these compounds, providing insights into their physical properties (Kulikov & Mazepa, 2007).

Molecular and Crystal Structures

Studies have employed techniques like single crystal X-ray diffraction (XRD) to determine the crystal and molecular structures of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide derivatives. These studies have revealed characteristic structural features and considered intermolecular interactions, contributing to the understanding of the physical properties of these compounds (Kulikov, Filippova, Gdaniec, Pavlovskii, & Simonov, 2006).

Synthesis and Photophysical Properties

The compound has been used in the synthesis of various derivatives, including those with antimycobacterial and photosynthesis-inhibiting activities. For example, studies have synthesized quinazoline-4-thiones, finding that 6-chloro substituted compounds showed significant activity against Mycobacterium avium and M. kansasii. These compounds also demonstrated the ability to inhibit the oxygen evolution rate in spinach chloroplasts, indicating their potential in biological and agricultural applications (Kubicová et al., 2003). Additionally, the reactivity of 2-aryl-4-chloro-6-iodoquinazolines has been explored to create polycarbo-substituted quinazolines, assessing their electronic absorption and emission properties, which are crucial in the field of material science and photonics (Mphahlele, Paumo, Rhyman, & Ramasami, 2015).

Anticancer Research

In the realm of medicinal chemistry, derivatives of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide have been synthesized and evaluated for their potential as anticancer agents. For instance, research has focused on the synthesis of quinazoline derivatives, optimizing methods to enhance their efficacy against cancer cell lines. This research has implications for the development of novel anticancer therapeutics (Noolvi & Patel, 2013).

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, potential applications, etc.


properties

IUPAC Name

6-chloro-2-(chloromethyl)-3-oxido-4-phenylquinazolin-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c16-9-14-18-13-7-6-11(17)8-12(13)15(19(14)20)10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDNKXWSTFABQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C(=NC3=C2C=C(C=C3)Cl)CCl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208241
Record name 2-Chloromethyl-4-phenyl-6-chloroquinazoline-3-oxide
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Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide

CAS RN

5958-24-7
Record name 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide
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Record name 2-Chloromethyl-4-phenyl-6-chloroquinazoline-3-oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloromethyl-4-phenyl-6-chloroquinazoline-3-oxide
Source EPA DSSTox
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Record name Quinazoline, 6-chloro-2-(chloromethyl)-4-phenyl-, 3-oxide
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Record name 6-CHLORO-2-(CHLOROMETHYL)-4-PHENYLQUINAZOLINE 3-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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